1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole 1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
Brand Name: Vulcanchem
CAS No.: 136994-86-0
VCID: VC17175296
InChI: InChI=1S/C15H11ClN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2
SMILES:
Molecular Formula: C15H11ClN2S
Molecular Weight: 286.8 g/mol

1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

CAS No.: 136994-86-0

Cat. No.: VC17175296

Molecular Formula: C15H11ClN2S

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole - 136994-86-0

Specification

CAS No. 136994-86-0
Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole
Standard InChI InChI=1S/C15H11ClN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2
Standard InChI Key FBYKUBSWTGLUOJ-UHFFFAOYSA-N
Canonical SMILES C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(3-chlorophenyl)-1,3-dihydro- thiazolo[3,4-a]benzimidazole, reflects its fused bicyclic system. The benzimidazole moiety (a benzene fused to an imidazole ring) is linked to a thiazole ring at the [3,4-a] position, while a 3-chlorophenyl group is attached to the nitrogen atom at position 1. Key structural identifiers include:

PropertyValue
Canonical SMILESC1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)Cl
InChI KeyFBYKUBSWTGLUOJ-UHFFFAOYSA-N
XLogP3-AA (Predicted)4.2

The chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthetic Methodologies

Condensation and Cyclization

The synthesis of 1-(3-chlorophenyl)-3H- thiazolo[3,4-a]benzimidazole typically involves multi-step reactions starting from benzimidazole precursors. A common route includes:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives.

  • Thiazole Ring Construction: Reaction with thiourea or thioamides in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) to form the thiazole ring.

  • Chlorophenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-chlorophenyl group.

A one-pot synthesis strategy, as reported for analogous thiazolobenzimidazolones, could theoretically improve yields by minimizing intermediate isolation .

Challenges in Purification

Due to the compound’s low solubility in polar solvents, chromatographic purification often requires non-aqueous systems (e.g., chloroform/acetone mixtures) . Recrystallization from dimethylformamide (DMF) or dichloromethane (DCM) may further enhance purity.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Predicted LogP values (~4.2) suggest moderate lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. Prodrug strategies (e.g., phosphate esterification) may address this limitation.

Metabolic Stability

The thiazole and benzimidazole rings are susceptible to cytochrome P450-mediated oxidation. Structural modifications, such as fluorination or methyl group incorporation, could reduce first-pass metabolism .

Future Directions and Challenges

Target Identification

High-throughput screening against kinase libraries or parasitic proteomes is critical to elucidating the compound’s mechanism of action. Computational models predict strong affinity for EGFR and VEGFR-2 kinases.

Formulation Development

Nanoencapsulation using poly(lactic-co-glycolic acid) (PLGA) nanoparticles could improve bioavailability and reduce dosing frequency.

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